molecular formula C20H16N4O3 B11296244 N-(3-acetylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(3-acetylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11296244
M. Wt: 360.4 g/mol
InChI Key: QVDSJCUXMOLKLI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another approach involves the use of cyclopentylamine, DIPEA, and EtOAc at room temperature, followed by reactions with various reagents like CuCl, 6-methylpicolinic acid, NaI, K2CO3, and DMSO .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine analogs .

Scientific Research Applications

N-(3-acetylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) or kinases, thereby modulating inflammatory responses or cell proliferation . The compound’s structure allows it to fit into the active sites of these enzymes, forming hydrogen bonds and other interactions that inhibit their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrimidine core with additional functional groups allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C20H16N4O3/c1-12(25)13-6-5-7-14(10-13)21-19(26)16-11-15-18(23(16)2)22-17-8-3-4-9-24(17)20(15)27/h3-11H,1-2H3,(H,21,26)

InChI Key

QVDSJCUXMOLKLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O

Origin of Product

United States

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